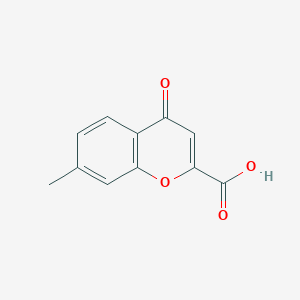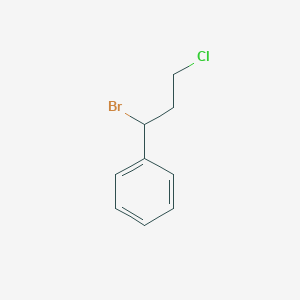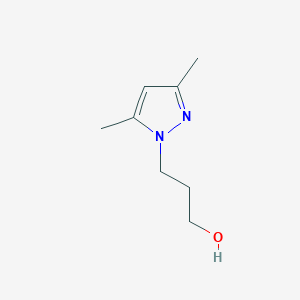
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid
Vue d'ensemble
Description
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, also known as 7-MOCA, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and is used in various scientific and industrial applications. 7-MOCA is known to be an important intermediate in the synthesis of biologically active compounds and has been used in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis and reactions of similar chromene derivatives, like 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid, have been explored, with the molecular structures of precursors determined by NMR spectroscopy and X-ray crystallography (Barili et al., 2001).
- Molecular Structure and Conformation : Studies on chromane derivatives, including 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester, reveal insights into their molecular and conformational structures via spectroscopic methods and X-ray analysis (Ciolkowski et al., 2009).
Fluorescence and Photophysical Properties
- Fluorescence Characteristics : Certain benzo[c]chromene-carboxylic acids, closely related to 7-Methyl-4-oxo-4H-chromene-2-carboxylic acid, demonstrate significant fluorescence in both solution and solid states. Their fluorescence emission varies due to molecular recognition influenced by their molecular structure (Shi et al., 2017).
Intermediates in Bioactive Compound Synthesis
- Role as an Intermediate : 4-Oxo-4H-chromene-3-carboxylic acid, a related compound, serves as an important intermediate in synthesizing various biologically active compounds. Its rapid synthetic method has been established, optimizing the production process (Zhu et al., 2014).
- Marine Drug Synthesis : Derivatives of 4H-Chromene-2-carboxylic acid have been synthesized for structural-activity relationship studies of antitumor antibiotics, showing the potential in marine drug development (Li et al., 2013).
Pharmaceutical Applications
- G Protein-Coupled Receptor Study : Bromo-substituted chromene-carboxylic acids have been used to study GPR35, a G protein-coupled receptor, revealing their potential in pharmaceutical research (Thimm et al., 2013).
Material Science and Non-Linear Optical Properties
- Polyelectrolyte and Photoactive Material Synthesis : Derivatives of 2H-Chromene have been synthesized for creating photoactive polyelectrolytes, indicating their use in smart material design (Wondraczek et al., 2012).
- Non-Linear Optical (NLO) Properties : Novel chromene derivatives have been synthesized and analyzed for their NLO properties, showcasing potential applications in optoelectronics (Arif et al., 2022).
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that chromene compounds, which include 7-methyl-4-oxo-4h-chromene-2-carboxylic acid, often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Chromene compounds are known to exhibit a wide range of biological activities, including antioxidant , anti-inflammatory , and anticancer effects
Result of Action
Given the known biological activities of chromene compounds, it is likely that this compound may have antioxidant, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Analyse Biochimique
Biochemical Properties
7-Methyl-4-oxo-4H-chromene-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit lipid peroxidation initiated by iron and ascorbic acid in rat brain homogenates . This interaction suggests that this compound may act as an antioxidant, protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit lipid peroxidation, which is a process that can lead to cell damage and death . By preventing this process, this compound helps maintain cellular integrity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their activity. For example, it has been shown to inhibit enzymes involved in lipid peroxidation . This inhibition prevents the formation of harmful free radicals, thereby protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity may decrease over prolonged periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant activity, protecting cells from oxidative damage . At higher doses, it may exhibit toxic effects, leading to adverse outcomes. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and lipid metabolism . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
7-methyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-2-3-7-8(12)5-10(11(13)14)15-9(7)4-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRJCTATLOBKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513092 | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67214-11-3 | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67214-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-3-chloroimidazo[1,2-A]pyridine](/img/structure/B1281654.png)


![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)




